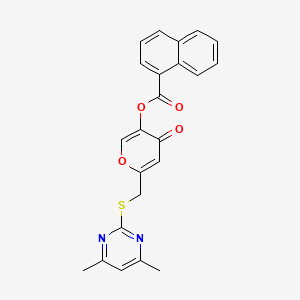

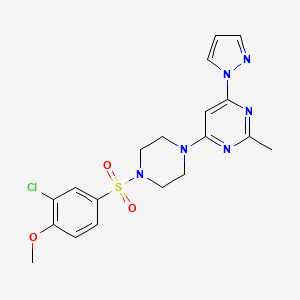

![molecular formula C30H29FN4O2 B2368513 N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide CAS No. 1185170-78-8](/img/structure/B2368513.png)

N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology. In

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

The study by Tang et al. (2014) focuses on the synthesis of N‐Acetyl enamides through reductive acetylation of oximes, mediated by iron(II) acetate. This method contributes to the broader field of organic synthesis, providing insights into the preparation of acyclic N-acetyl α-arylenamides, which could be relevant for compounds with similar structural features "Synthesis of N‐Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N‐(1‐(4‐Bromophenyl)vinyl)acetamide".

Hashihayata et al. (2002) described a synthesis process involving iodine-mediated oxidative cyclization, leading to the construction of a pyrrolidine ring system. This method underscores the utility of halogen-mediated reactions in synthesizing complex organic structures, potentially applicable to derivatives of the queried compound "Synthesis of the side chain of a novel carbapenem via iodine-mediated oxidative cyclization of (1R)-N-(1-aryl-3-butenyl)acetamide.".

Chemical Properties and Applications

Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, highlighting the potential of specific acetamide derivatives in antimicrobial applications. This research can be indicative of the bioactivity potential of related acetamide compounds in combating microbial infections "Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives".

Cottineau, Kessler, and O’Shea (2006) focused on the Suzuki–Miyaura cross-coupling process, preparing vinylacetanilide derivatives. The study demonstrates the versatility of palladium-catalyzed reactions in creating bonds between aryl and vinyl groups, which could be relevant for functionalizing compounds like the one "Suzuki‐Miyaura Cross‐Coupling: Preparation of 2′‐Vinylacetanilide".

properties

IUPAC Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29FN4O2/c1-2-21-9-6-10-25(17-21)32-28(36)20-35-29(23-11-13-24(31)14-12-23)33-27-19-34(16-15-26(27)30(35)37)18-22-7-4-3-5-8-22/h3-14,17H,2,15-16,18-20H2,1H3,(H,32,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFSBUSLJZHBRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

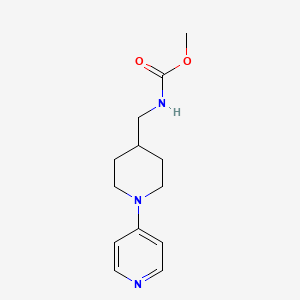

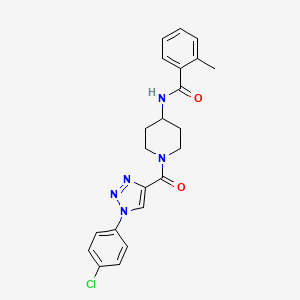

![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)

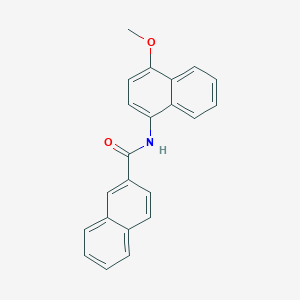

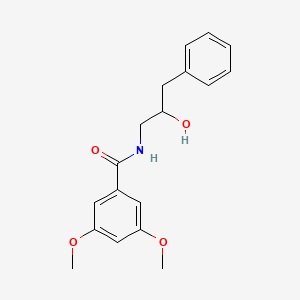

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

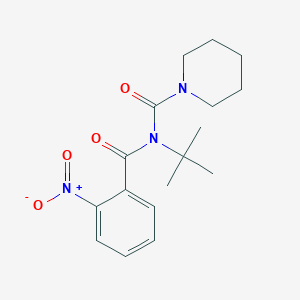

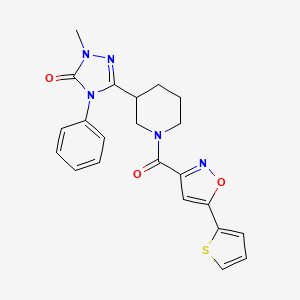

![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)

![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)

![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)